molecular formula C9H13Cl2NSi B8680392 N-trimethylsilyl-2,6-dichloroaniline CAS No. 115910-92-4

N-trimethylsilyl-2,6-dichloroaniline

Cat. No. B8680392
M. Wt: 234.19 g/mol
InChI Key: KUGYUMJQEMOJJC-UHFFFAOYSA-N
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Patent
US05003096

Procedure details

A solution of 60 ml of benzene, 5.0 g (30.9 mmole) of 2,6-dichloroaniline, 10.6 ml (76.0 mmole) of triethylamine, and 8.08 ml (61.1 mmole) of trimethylsilyl bromide was heated at reflux for 54 hours, cooled, filtered, and the solvent was removed from the filtrate in vacuo. The residue was evacuated at 1 mm to remove any excess trimethylsilyl bromide. The residual mixture was filtered into a round-bottomed flask and distilled using a short Vigreaux column to provide 5.43 g (23.2 mmole, 75.0 percent yield) of the N-trimethylsilyl-2,6-dichloroaniline as a 97 percent pure amber oil, bp 74° C.-75° C. at 0.4 mm.
[Compound]
Name
pure amber oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
8.08 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].C(N(CC)CC)C.[CH3:17][Si:18](Br)([CH3:20])[CH3:19]>C1C=CC=CC=1>[CH3:17][Si:18]([CH3:20])([CH3:19])[NH:4][C:3]1[C:2]([Cl:1])=[CH:8][CH:7]=[CH:6][C:5]=1[Cl:9]

Inputs

Step One
Name
pure amber oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.08 mL
Type
reactant
Smiles
C[Si](C)(C)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 54 hours
Duration
54 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was evacuated at 1 mm
CUSTOM
Type
CUSTOM
Details
to remove any excess trimethylsilyl bromide
FILTRATION
Type
FILTRATION
Details
The residual mixture was filtered into a round-bottomed flask
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C[Si](NC1=C(C=CC=C1Cl)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.2 mmol
AMOUNT: MASS 5.43 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.